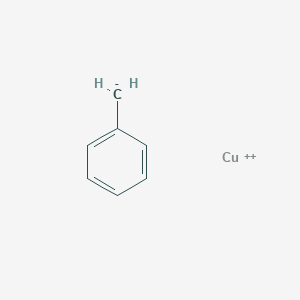
Copper;methanidylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Copper;methanidylbenzene can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with phenylmethanide (benzyl) lithium in an anhydrous solvent such as tetrahydrofuran. The reaction typically occurs at low temperatures to prevent decomposition of the organocopper compound. The general reaction is as follows:
CuCl+PhCH2Li→CuCH2Ph+LiCl
Another method involves the use of copper(I) bromide and phenylmethanide magnesium bromide (Grignard reagent) under similar conditions.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. the methods mentioned above can be scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.
化学反応の分析
Types of Reactions
Copper;methanidylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The methanidylbenzene group can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and other electrophiles are often used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) compounds and benzyl alcohol.
Reduction: Copper metal and benzyl derivatives.
Substitution: Various substituted benzyl compounds depending on the electrophile used.
科学的研究の応用
Copper;methanidylbenzene has several scientific research applications:
Organic Synthesis: It is used as a reagent in the formation of carbon-carbon bonds.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of copper;methanidylbenzene involves the interaction of the copper center with various substrates. The copper atom can facilitate electron transfer processes, making it an effective catalyst in many reactions. The methanidylbenzene group can stabilize reactive intermediates, enhancing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Copper phenylacetylide: Similar in structure but features an acetylide group instead of a methanidylbenzene group.
Copper benzylate: Contains a benzylate group bonded to copper.
Copper phenylcarbene: Features a phenylcarbene group bonded to copper.
Uniqueness
Copper;methanidylbenzene is unique due to its specific bonding arrangement and the stability provided by the methanidylbenzene group. This stability allows it to participate in a wider range of reactions compared to similar compounds, making it a versatile reagent and catalyst in organic synthesis.
特性
CAS番号 |
142245-98-5 |
|---|---|
分子式 |
C7H7Cu+ |
分子量 |
154.68 g/mol |
InChI |
InChI=1S/C7H7.Cu/c1-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+2 |
InChIキー |
MKMMSTXRIAKOGM-UHFFFAOYSA-N |
正規SMILES |
[CH2-]C1=CC=CC=C1.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12545118.png)
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)

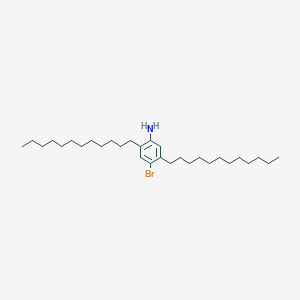
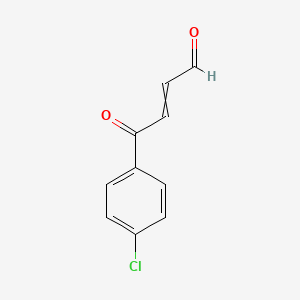
![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)
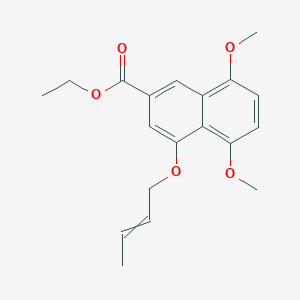
![N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine](/img/structure/B12545150.png)



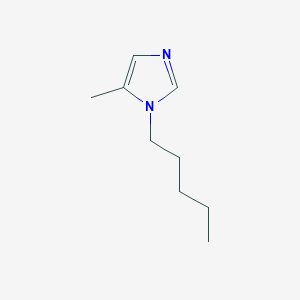
![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)
